molecular formula C17H32O2 B14887702 Oxacyclooctadecan-2-one

Oxacyclooctadecan-2-one

Cat. No.: B14887702
M. Wt: 268.4 g/mol
InChI Key: FXQOOHFUXNQCKQ-UHFFFAOYSA-N
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Description

Oxacyclooctadecan-2-one is an 18-membered macrocyclic lactone, synthesized via ring-closing metathesis (RCM) using a ruthenium-based catalyst (1 mol% Ru-11a) in non-chlorinated solvents under low-dilution conditions . This method offers advantages over traditional lactonization, such as reduced solvent waste and higher efficiency for large-ring formation. The compound’s structure is confirmed by NMR spectroscopy, with characteristic signals for protons adjacent to the oxygen (δ 4.14–4.10) and carbonyl groups (δ 2.35–2.30) .

Properties

IUPAC Name

oxacyclooctadecan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-19-17/h1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQOOHFUXNQCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCCOC(=O)CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxacyclooctadecan-2-one can be synthesized through various methods, including the cyclization of heptadecanoic acid or its derivatives. One common method involves the esterification of heptadecanoic acid followed by cyclization under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the macrocyclic ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Oxacyclooctadecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxacyclooctadecan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant odor

Mechanism of Action

The mechanism of action of oxacyclooctadecan-2-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s macrocyclic structure allows it to form stable complexes with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Physical Properties

  • Ring Size and Stability : Larger rings (e.g., 18-membered) face greater entropy penalties during synthesis, making RCM more favorable than traditional methods .
  • This compound’s extended alkyl chain may reduce water solubility compared to smaller analogs.

Olfactory Profile

  • Oxacyclohexadecan-2-one (Exaltolide) : Intensely musky, widely used in perfumes .
  • Oxacycloheptadecan-2-one (Dihydroambrettolide) : Softer, ambery-musk scent .
  • This compound : Likely exhibits subtler or unique odor characteristics due to its larger ring, though specific data are unavailable.

Research Findings and Industrial Relevance

  • RCM Advancements : The synthesis of this compound demonstrates the scalability of RCM for macrocycles, with yields comparable to smaller lactones .
  • Cost and Availability : Smaller lactones (e.g., Oxacyclohexadecan-2-one) are commercially available at lower costs (e.g., 100g for €50 ), while larger analogs like this compound remain niche due to synthetic complexity.
  • Safety : Methyl derivatives (e.g., 15-methyl-Oxacyclohexadecan-2-one) require careful handling, with first-aid measures for inhalation documented , though parent compounds are generally stable.

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